Cas no 478048-08-7 (N-[(4-Methoxyphenyl)methyl]-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide)

N-[(4-Methoxyphenyl)methyl]-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide structure
478048-08-7 structure
Product Name:N-[(4-Methoxyphenyl)methyl]-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide
Numero CAS:478048-08-7
MF:C18H16F3N3O2
MW:363.33375453949
CID:5701161
PubChem ID:1477746
Update Time:2025-05-20

N-[(4-Methoxyphenyl)methyl]-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(4-METHOXYBENZYL)-2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE
    • N-[(4-methoxyphenyl)methyl]-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide
    • 1H-Benzimidazole-1-acetamide, N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)-
    • n-(4-Methoxybenzyl)-2-(2-(trifluoromethyl)-1h-benzo[d]imidazol-1-yl)acetamide
    • CS-0295153
    • Bionet1_004536
    • AKOS005093173
    • 478048-08-7
    • Z25947310
    • 4R-1513
    • HMS581O18
    • N-[(4-methoxyphenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
    • N-[(4-Methoxyphenyl)methyl]-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide
    • Inchi: 1S/C18H16F3N3O2/c1-26-13-8-6-12(7-9-13)10-22-16(25)11-24-15-5-3-2-4-14(15)23-17(24)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)
    • Chiave InChI: TTWWWDDUSOQNQS-UHFFFAOYSA-N
    • Sorrisi: C1(C(F)(F)F)N(CC(NCC2=CC=C(OC)C=C2)=O)C2=CC=CC=C2N=1

Proprietà calcolate

  • Massa esatta: 363.11946125g/mol
  • Massa monoisotopica: 363.11946125g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 5
  • Complessità: 481
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 56.2Ų

Proprietà sperimentali

  • Densità: 1.32±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 540.1±50.0 °C(Predicted)
  • pka: 14.35±0.46(Predicted)

N-[(4-Methoxyphenyl)methyl]-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365823-1g
n-(4-Methoxybenzyl)-2-(2-(trifluoromethyl)-1h-benzo[d]imidazol-1-yl)acetamide
478048-08-7 90%
1g
¥3121.00 2024-05-12
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.